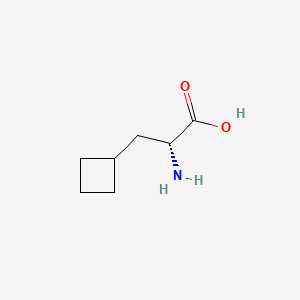

(R)-2-Amino-3-cyclobutylpropanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R)-2-amino-3-cyclobutylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGOJUDAJKUDAZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679469 | |

| Record name | 3-Cyclobutyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174266-00-3 | |

| Record name | 3-Cyclobutyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-3-cyclobutylpropanoic Acid: Chemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic amino acid characterized by a cyclobutyl moiety attached to the β-carbon of an alanine (B10760859) backbone. This structural feature imparts conformational rigidity, making it a valuable building block in medicinal chemistry for the design of peptidomimetics and other biologically active molecules. Its constrained cyclic structure can influence binding affinity and selectivity to biological targets, offering potential advantages in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties, analytical methodologies, and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, many properties are currently based on computational models and require experimental verification.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-cyclobutylpropanoic acid | N/A |

| CAS Number | 174266-00-3 | [1][2] |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| Appearance | Solid, White to off-white | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Data Not Available | N/A |

| Boiling Point | Data Not Available | N/A |

| Solubility | Water: 2 mg/mL (13.97 mM) (requires sonication, warming, and heating to 60°C) | [2] |

| DMSO: 10 mM | [3] | |

| pKa | Data Not Available | N/A |

| LogP (Computed) | -1.4 | [4] |

Table 3: Computed Molecular Descriptors

| Descriptor | Value | Source |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 143.094628657 Da | [4] |

| Monoisotopic Mass | 143.094628657 Da | [4] |

| Topological Polar Surface Area | 63.3 Ų | [4] |

| Heavy Atom Count | 10 | [4] |

| Formal Charge | 0 | [4] |

| Complexity | 132 | [4] |

Experimental Protocols

Synthesis of this compound (Proposed)

The synthesis of this compound can be envisioned through several synthetic routes, likely involving asymmetric synthesis to establish the (R)-stereochemistry at the α-carbon. A potential, though unverified, synthetic workflow is outlined below.

Caption: Proposed general synthetic workflow for this compound.

Methodology:

-

Asymmetric Strecker Synthesis: Cyclobutylacetaldehyde could be subjected to an asymmetric Strecker reaction using a chiral amine or a chiral catalyst to introduce the amino and nitrile groups stereoselectively. Subsequent hydrolysis of the nitrile would yield the desired amino acid.

-

Chiral Auxiliary-based Alkylation: A chiral auxiliary, such as a derivative of (R)-phenylglycinol, could be acylated with a suitable cyclobutylmethyl halide. Subsequent removal of the auxiliary would provide the target molecule with the desired stereochemistry.

Purification of the final product would likely involve recrystallization or column chromatography.

HPLC Analysis for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and enantiomeric excess of amino acids. For this compound, a reversed-phase HPLC method would be suitable for purity analysis, while a chiral HPLC method would be necessary for enantiomeric separation.

Purity Analysis (Proposed Protocol):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or derivatization with a UV-active agent.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Chiral Separation (Proposed Protocol):

Due to the chiral nature of the molecule, separation from its (S)-enantiomer is crucial. This can be achieved using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent followed by separation on a standard achiral column.

-

Method 1: Chiral Stationary Phase

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Lux® series).

-

Mobile Phase: Typically a mixture of hexane/isopropanol or a polar organic mobile phase, depending on the column.

-

Detection: UV detection.

-

-

Method 2: Pre-column Derivatization

-

Derivatizing Agent: A chiral reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol.

-

Column: Standard C18 reversed-phase column.

-

Mobile Phase: Gradient elution with an aqueous buffer and an organic modifier.

-

Detection: UV or fluorescence detection, depending on the derivatizing agent.

-

Caption: General experimental workflow for chiral HPLC analysis.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and associated signaling pathways of this compound. However, the structural class of conformationally constrained amino acids and related cyclobutyl-containing molecules suggests potential for neuroactivity.

Amino acids with constrained geometries are known to interact with various receptors and enzymes in the central nervous system. For instance, analogues of the excitatory amino acid glutamate (B1630785) are known to be ligands for N-methyl-D-aspartate (NMDA) receptors and other glutamate receptors. The cyclobutyl group in this compound may allow it to adopt a specific conformation that favors binding to a particular receptor subtype.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarity to neuroactive amino acids, a hypothetical involvement in neuronal signaling can be proposed. If this compound were to act as a ligand for a receptor such as the NMDA receptor, it could modulate downstream signaling cascades.

Caption: Hypothetical signaling pathway for a neuroactive amino acid.

It must be emphasized that this pathway is purely speculative and requires experimental validation through binding assays and functional studies to determine if this compound has any affinity for and activity at neuronal receptors.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with potential applications in drug discovery. While its basic chemical identity is established, a significant gap exists in the experimental characterization of its physicochemical properties and biological activities. The proposed synthetic and analytical methodologies provide a framework for future research in this area. Further investigation into its interaction with biological targets, particularly neuronal receptors, is warranted to elucidate its potential as a pharmacological tool or therapeutic lead. Researchers in the fields of medicinal chemistry, neuropharmacology, and drug development are encouraged to undertake studies to fill these knowledge gaps.

References

- 1. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 4. 2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidation of the (R)-2-Amino-3-cyclobutylpropanoic Acid Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (R)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid. This document details the key analytical techniques and methodologies employed to confirm its molecular structure and stereochemistry, presenting data in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as (R)-cyclobutylalanine, is an unnatural amino acid derivative.[1] Such modified amino acids are of significant interest in medicinal chemistry and drug development as their incorporation into peptides can enhance stability, modulate biological activity, and provide novel therapeutic agents.[2] The unique cyclobutyl side chain can influence the conformational properties of peptides, potentially leading to improved efficacy and reduced susceptibility to enzymatic degradation.[2] A thorough understanding of its structure is paramount for its application in rational drug design and peptide synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | PubChem[3] |

| Molecular Weight | 143.18 g/mol | PubChem[3] |

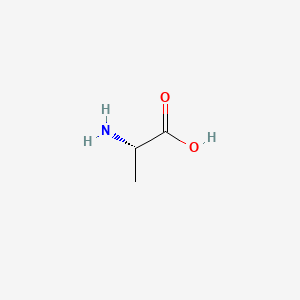

| IUPAC Name | (2R)-2-amino-3-cyclobutylpropanoic acid | PubChem[4] |

| CAS Number | 174266-00-3 | MedChemExpress[1] |

| Canonical SMILES | C1CC(C1)CC(C(=O)O)N | PubChem[3] |

| InChI Key | SRGOJUDAJKUDAZ-LURJTMIESA-N | Sigma-Aldrich[5] |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Purity | ≥97.0% | MedChemExpress[1] |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the molecule, confirming the connectivity and stereochemistry of the compound. A representative ¹H NMR spectrum of this compound is available from commercial suppliers.[1] The expected chemical shifts and multiplicities are crucial for structural verification.

Generic ¹H NMR Data Interpretation:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Hα (CH-N) | 3.5 - 4.0 | Doublet of doublets (dd) or Multiplet (m) | 1H |

| Hβ (CH₂-cyclobutyl) | 1.5 - 2.0 | Multiplet (m) | 2H |

| Cyclobutyl protons | 1.7 - 2.4 | Multiplets (m) | 7H |

| NH₂ | Variable | Broad singlet (br s) | 2H |

| COOH | Variable | Broad singlet (br s) | 1H |

Note: Expected chemical shifts are estimates and can vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 170 - 180 |

| Cα (CH-N) | 50 - 60 |

| Cβ (CH₂) | 35 - 45 |

| CH (cyclobutyl) | 30 - 40 |

| CH₂ (cyclobutyl) | 15 - 25 |

Note: These are predicted values and require experimental verification.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Ion [M+H]⁺ | 144.0968 |

| Exact Mass | 143.0946 |

Common fragmentation pathways for amino acids involve the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (COOH) or carbon monoxide (CO) from the carboxyl group.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible and accurate structural analysis of this compound.

NMR Spectroscopy Protocol (General)

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Vortex the tube to ensure complete dissolution.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

Workflow for NMR Analysis:

Mass Spectrometry Protocol (General - ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, water with 0.1% formic acid)

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Set the mass spectrometer to operate in positive ion mode to detect the [M+H]⁺ ion.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal.

-

Acquire a full scan mass spectrum to identify the protonated molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a product ion spectrum. This can be achieved by collision-induced dissociation (CID).

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides further structural confirmation.

Workflow for Mass Spectrometry Analysis:

Synthesis Outline

The synthesis of enantiomerically pure this compound typically involves asymmetric synthesis or chiral resolution of a racemic mixture. A common strategy is the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent.

General Synthesis Strategy:

-

Preparation of a chiral auxiliary-protected glycine: A chiral auxiliary, such as an oxazolidinone, is attached to glycine to control the stereochemistry of subsequent reactions.

-

Enolate formation: The protected glycine is treated with a strong base to form a chiral enolate.

-

Diastereoselective alkylation: The enolate is reacted with a cyclobutylmethyl halide (e.g., bromomethylcyclobutane) to introduce the cyclobutyl side chain with high diastereoselectivity.

-

Cleavage of the chiral auxiliary: The chiral auxiliary is removed to yield the protected amino acid.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities are removed to afford the final product, this compound.

Logical Flow of a Potential Asymmetric Synthesis:

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, as a non-natural amino acid, its primary biological relevance lies in its incorporation into peptides to modulate their interaction with biological targets. For instance, its inclusion in a peptide antagonist could alter the peptide's binding affinity and selectivity for a G-protein coupled receptor (GPCR), thereby affecting downstream signaling cascades such as the cAMP or IP₃/DAG pathways.

Hypothetical GPCR Signaling Modulation:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H13NO2 | CID 50999323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-Amino-3-cyclobutylpropanoic acid | 1201593-65-8 [sigmaaldrich.com]

A Technical Guide to the Physical Properties of (R)-2-Amino-3-cyclobutylpropanoic Acid

(R)-2-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic amino acid, specifically classified as an alanine (B10760859) derivative.[1][2][3] Its structure incorporates a cyclobutyl moiety, which imparts unique conformational constraints and physicochemical properties compared to its linear aliphatic counterparts. This guide provides a comprehensive overview of its known physical properties, tailored for researchers and professionals in drug discovery and chemical synthesis.

Core Physicochemical Data

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for experimental design, dosage calculations, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-cyclobutylpropanoic acid | Inferred from stereochemistry |

| CAS Number | 174266-00-3 | [1][2] |

| Molecular Formula | C7H13NO2 | [1][2][4] |

| Molecular Weight | 143.18 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [2] |

Solubility and Storage

Proper handling and storage are critical to maintaining the integrity of the compound. The following table outlines its solubility and recommended storage conditions.

| Parameter | Details | Source |

| Aqueous Solubility | 2 mg/mL (13.97 mM) | [2] |

| Solubility Notes | Requires sonication and heating to 60°C for dissolution in water | [2] |

| Storage (Solid) | Store lyophilized at -20°C; stable for up to 36 months | [1][2] |

| Storage (Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles. | [2] |

Predicted Physicochemical Properties

While experimental data for some properties like pKa, melting point, and boiling point are not available from the provided sources, general values for its functional groups can be informative. Amino acids exist as zwitterions, and their acidity/basicity are defined by the pKa of the carboxylic acid group and the ammonium (B1175870) group.

| Property | Predicted Value | Notes |

| pKa (Carboxylic Acid) | ~4-5 | Typical range for the α-carboxylic acid group in amino acids.[5] |

| pKa (Ammonium) | ~9-10 | Typical range for the α-ammonium group in amino acids.[5] |

| XLogP3-AA | -1.4 | A computed value indicating high hydrophilicity.[4] |

Experimental Protocols

Detailed experimental protocols for determining the specific physical properties of this compound are not publicly documented. However, standard methodologies for a solid, water-soluble amino acid are applicable.

Determination of Melting Point

The melting point provides a measure of purity. A sharp melting range is indicative of a pure substance.

-

Apparatus: Digital melting point apparatus (e.g., Stuart SMP10) or a traditional Thiele tube setup.

-

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (e.g., 10-20°C/min) to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (1-2°C/min) through the approximate range.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Aqueous Solubility Assessment

This protocol determines the concentration of a saturated solution.

-

Apparatus: Analytical balance, vortex mixer, temperature-controlled shaker, centrifuge, HPLC-UV or UV-Vis spectrophotometer.

-

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed vial.

-

The suspension is agitated in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

-

A known volume of the clear supernatant is carefully removed, diluted, and analyzed by a suitable quantitative method (e.g., HPLC) to determine the concentration. This concentration represents the aqueous solubility.

-

pKa Determination via Potentiometric Titration

This method measures the pH change of a solution upon the addition of a titrant to determine the pKa values.

-

Apparatus: Calibrated pH meter, magnetic stirrer, burette, and a constant temperature water bath.

-

Methodology:

-

A precisely weighed amount of the amino acid is dissolved in a known volume of deionized, CO2-free water.

-

The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

-

The solution is first titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to fully protonate the amino and carboxylate groups.

-

The resulting acidic solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

A titration curve (pH vs. volume of NaOH added) is plotted. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

-

Visualized Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel amino acid derivative like this compound.

Caption: Workflow for Physicochemical Profiling.

References

(R)-2-Amino-3-cyclobutylpropanoic acid CAS number 174266-00-3

CAS Number: 174266-00-3

Synonyms: (r)-alpha-aminocyclobutanepropanoic acid, D-Cyclobutylalanine

This technical guide provides a summary of the available information on (R)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid. The content is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this compound.

Physicochemical Properties

This compound is an alanine (B10760859) derivative with a cyclobutyl group attached to the beta-carbon.[1][2] It is a white to off-white solid at room temperature.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | 2 mg/mL in water (with ultrasonic and warming to 60°C) | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Biological Activity and Mechanism of Action

Currently, there is limited specific information available in peer-reviewed literature regarding the detailed biological activity and mechanism of action of this compound. It is broadly categorized as an amino acid derivative and is mentioned in the context of ergogenic supplements, which are substances intended to enhance physical performance.[1] Amino acid derivatives, in general, are known to potentially influence the secretion of anabolic hormones, serve as a fuel source during exercise, and impact mental performance under stress.[1]

A structurally related compound, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride, has been suggested to potentially influence glutamate (B1630785) receptors, which are crucial for synaptic plasticity and cognitive functions. However, this is a prediction for a different molecule and has not been experimentally validated for this compound.

Further research is required to elucidate the specific biological targets, signaling pathways, and pharmacological effects of this compound.

Experimental Protocols

For general guidance, the synthesis of chiral amino acids often involves asymmetric synthesis strategies. One common approach is the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent, followed by deprotection. For the purification and analysis of chiral amino acids, techniques such as chiral high-performance liquid chromatography (HPLC) are typically employed. The specific column, mobile phase, and detection methods would need to be developed and validated for this particular compound.

Below is a generalized workflow for the characterization of a novel amino acid derivative, which could be adapted for this compound.

References

The Biological Activity of (R)-3-Cyclobutylalanine: A Review of a Synthetic Amino Acid Building Block

(R)-3-cyclobutylalanine is a synthetic, non-proteinogenic amino acid derivative that has garnered interest within the fields of medicinal chemistry and peptide research. Its unique structural feature, a cyclobutyl group attached to the β-carbon of the alanine (B10760859) side chain, imparts conformational rigidity to peptides and peptidomimetics into which it is incorporated. This constrained geometry can significantly influence the binding affinity, selectivity, and metabolic stability of these molecules, making it a valuable tool for drug discovery and development professionals.

While (R)-3-cyclobutylalanine itself is primarily utilized as a structural building block rather than a standalone therapeutic agent, its incorporation can profoundly impact the biological activity of parent molecules. The cyclobutyl moiety can enhance the stability of peptides against enzymatic degradation and improve their interaction with biological targets.[1][2]

Physicochemical Properties

To facilitate its use in solid-phase peptide synthesis, (R)-3-cyclobutylalanine is commonly available with protecting groups for its amine terminus, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).[1][2][3]

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Boc-(R)-3-cyclobutylalanine | 478183-61-8 | C12H21NO4 | 243.30 |

| Fmoc-(R)-3-cyclobutylalanine | 478183-63-0 | C22H23NO4 | 365.42 |

Biological Applications in Peptide Modification

The primary biological relevance of (R)-3-cyclobutylalanine lies in its application as a modifier of peptide and protein structure to achieve desired therapeutic properties.

Enhancing Peptide Stability and Conformation

The introduction of the rigid cyclobutyl group restricts the conformational freedom of the peptide backbone.[1][2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity. Furthermore, the non-natural side chain can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.

Use in Drug Design

In the design of novel therapeutics, (R)-3-cyclobutylalanine can be used to probe the structure-activity relationship (SAR) of a peptide ligand. By systematically replacing natural amino acids with this synthetic analogue, researchers can investigate the importance of side-chain flexibility and conformation for biological activity. This approach is valuable in the development of more potent and selective agonists or antagonists for a variety of receptors and enzymes.[2]

Glutamine Antagonism: A Potential but Unexplored Area

While there is no direct evidence in the available literature linking (R)-3-cyclobutylalanine to glutamine antagonism, its structural similarity to glutamine, an amino acid crucial for the proliferation of many cancer cells, suggests a potential avenue for future research.[4][5][6] Glutamine antagonists are a class of anti-cancer agents that interfere with glutamine metabolism.[4][5][7][8] Given the interest in developing novel glutamine antagonists, the unique steric bulk of the cyclobutyl group in (R)-3-cyclobutylalanine could be explored for its potential to selectively inhibit glutamine-utilizing enzymes.

Experimental Protocols

As there is no publicly available research detailing the specific biological activity of (R)-3-cyclobutylalanine as an independent agent, detailed experimental protocols for its biological characterization are not available. However, standard assays for evaluating enzyme inhibition or receptor binding could be adapted to screen this compound for novel activities.

General Workflow for Screening for Enzyme Inhibition

Caption: A generalized workflow for screening (R)-3-cyclobutylalanine for potential enzyme inhibitory activity.

Signaling Pathways

Currently, there are no known signaling pathways directly modulated by (R)-3-cyclobutylalanine. Should future research identify a specific biological target, diagrams of the relevant pathways would be constructed. For instance, if it were found to be a glutamine antagonist that inhibits glutaminase (B10826351) (GLS), it would impact the glutamine metabolism pathway.

Hypothetical Glutamine Metabolism Inhibition Pathway

Caption: A hypothetical pathway showing the potential inhibition of glutaminase (GLS) by (R)-3-cyclobutylalanine, impacting glutamine metabolism.

Conclusion

(R)-3-cyclobutylalanine is a valuable synthetic amino acid for peptide and peptidomimetic drug design, offering a means to enhance stability and conformational rigidity. While its intrinsic biological activity remains largely unexplored, its unique structure presents opportunities for the discovery of novel biological functions, potentially in areas such as glutamine antagonism. Further research is warranted to fully elucidate the biological activity profile of this compound.

References

- 1. CAS 478183-61-8: Boc-D-Cyclobutylalanine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 478183-63-0 | 4658-1-RR | Fmoc-(R)-3-cyclobutylalanine | SynQuest Laboratories [synquestlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 6. Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of a Timed Metabolic Collapse to Overcome Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective glutamine metabolism inhibition in tumor cells improves antitumor T lymphocyte activity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanism of Action of (R)-alpha-Aminocyclobutanepropanoic Acid Remains Elusive

Despite its intriguing structure as a cyclic non-proteinogenic amino acid, the precise mechanism of action of (R)-alpha-aminocyclobutanepropanoic acid, also known by synonyms such as (S)-2-Amino-3-cyclobutylpropanoic acid and L-Cyclobutylalanine, remains largely uncharacterized in publicly available scientific literature. Extensive searches for its biological targets, pharmacological activity, and modulation of signaling pathways have yielded no specific experimental data, precluding the creation of an in-depth technical guide on its core mechanism of action.

(R)-alpha-aminocyclobutanepropanoic acid is a fascinating molecule for researchers in medicinal chemistry and neurobiology due to its unique structural features. It possesses a strained cyclobutane (B1203170) ring, an amino group, and a propanoic acid moiety, characteristics that suggest potential biological activity.[1] The rigidity conferred by the cyclobutane ring, in particular, makes it a candidate for a conformationally constrained peptide building block or a ligand for various receptors, potentially influencing neurotransmitter activity.[1]

Cyclic amino acids, in general, are of significant interest in drug discovery. Their constrained conformations can lead to increased receptor selectivity and metabolic stability compared to their linear counterparts. They have been explored as ligands for a variety of receptors, most notably glutamate (B1630785) receptors, which are crucial for neurotransmission in the central nervous system. However, no studies have specifically implicated (R)-alpha-aminocyclobutanepropanoic acid as a ligand for these or any other receptors.

The current body of knowledge is limited to its chemical identity, including its CAS number (1201593-65-8) and molecular formula (C7H13NO2). While there is ongoing research into its properties and potential applications, particularly in the fields of neurobiology and synthetic chemistry, the results of these investigations have not yet been disseminated in a way that would allow for a detailed analysis of its mechanism of action.[1]

Without experimental evidence detailing its binding affinity to any biological target, its efficacy in functional assays, or its effects on intracellular signaling cascades, any description of its mechanism of action would be purely speculative. Therefore, for the target audience of researchers, scientists, and drug development professionals, it must be stated that the core requirements of a technical guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be met at this time.

Future research will be pivotal in elucidating the pharmacological profile of (R)-alpha-aminocyclobutanepropanoic acid. Comprehensive screening against a panel of biological targets, including receptors, enzymes, and transporters, would be a critical first step. Should any significant activity be identified, subsequent studies would need to delve into its structure-activity relationships, functional effects in cellular and in vivo models, and the downstream signaling pathways it modulates. Until such data becomes available, the mechanism of action of this intriguing cyclic amino acid remains an open question in the scientific community.

References

An In-depth Technical Guide to the Discovery and History of Cyclobutyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclobutyl amino acids represent a unique class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, puckered cyclobutane (B1203170) ring introduces conformational constraints into peptide backbones and small molecules, leading to enhanced metabolic stability, improved receptor-binding affinity, and novel pharmacological properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of cyclobutyl amino acids, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Discovery and History

The story of cyclobutyl amino acids begins in the realm of natural products. In 1980, E. Arthur Bell and his colleagues isolated two novel, naturally occurring amino acids from the seeds of the legume Ateleia herbert smithii.[1] These were identified as 2,4-methanoglutamic acid (1-amino-1,3-dicarboxycyclobutane) and 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine), the first examples of amino acids containing a cyclobutane ring found in nature. This discovery opened the door to a new area of amino acid research, inspiring chemists to synthesize and explore the properties of this intriguing structural motif.

Early synthetic efforts focused on the preparation of 1-aminocyclobutanecarboxylic acid, a fundamental building block for this class of compounds. Over the years, a variety of synthetic strategies have been developed, with photochemical [2+2] cycloaddition reactions emerging as a powerful tool for the construction of the cyclobutane core. These methods have enabled the synthesis of a diverse range of cyclobutyl amino acid derivatives with varying substitution patterns and stereochemistry.

Synthesis of Cyclobutyl Amino Acids

The synthesis of cyclobutyl amino acids can be broadly categorized into two main approaches: methods involving the formation of the cyclobutane ring and methods that start from a pre-existing cyclobutane scaffold.

Photochemical [2+2] Cycloaddition

One of the most elegant and widely used methods for constructing the cyclobutane ring is the [2+2] photocycloaddition. This reaction involves the light-induced cycloaddition of two alkene-containing molecules to form a cyclobutane ring. For the synthesis of 2,4-methanoproline, an intramolecular [2+2] photocycloaddition of an appropriate diene is a key step.

Experimental Protocol: Synthesis of 2,4-Methanoproline via Intramolecular [2+2] Photocycloaddition (Illustrative)

-

Starting Material: A suitable N-protected allylic amine with a pendant alkene chain.

-

Reaction Conditions: The starting material is dissolved in an appropriate solvent (e.g., acetone, acetonitrile) and irradiated with a UV lamp (e.g., medium-pressure mercury lamp) in a quartz reaction vessel. A photosensitizer, such as acetone, is often used to facilitate the reaction. The reaction is typically carried out at room temperature for several hours to days.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to yield the protected 2,4-methanoproline derivative.

-

Deprotection: The protecting groups are then removed under standard conditions to afford the final 2,4-methanoproline.

Synthesis of 1-Aminocyclobutanecarboxylic Acid

1-Aminocyclobutanecarboxylic acid is a versatile building block for incorporating the cyclobutyl moiety into peptides and other molecules. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

-

Step 1: N-Boc Protection. To a stirred solution of 1-aminocyclobutanecarboxylic acid in a mixture of 1,4-dioxane (B91453) and water, sodium bicarbonate is added, followed by di-tert-butyl dicarbonate (B1257347) (Boc)₂O at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: The reaction mixture is washed with ethyl acetate (B1210297) to remove impurities. The aqueous layer is then acidified with 1N HCl to a pH of 2-3 and extracted with dichloromethane.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by silica gel column chromatography to afford N-Boc-1-aminocyclobutanecarboxylic acid.

Biological Activity and Applications in Drug Discovery

The unique conformational constraints imposed by the cyclobutane ring have made cyclobutyl amino acids valuable tools in drug design. They are often used as building blocks for peptidomimetics, where their rigid structure helps to lock the peptide into a bioactive conformation, leading to increased potency and selectivity.

Quantitative Data on Biological Activity

The incorporation of cyclobutyl amino acids and related structures has led to the development of several potent and selective therapeutic agents. The following table summarizes key quantitative data for representative compounds.

| Compound/Drug Name | Target(s) | Assay Type | Quantitative Value | Reference |

| Tasimelteon | Melatonin (B1676174) Receptors (MT1, MT2) | Radioligand Binding Assay | Kᵢ (MT1): 0.304 - 0.35 nMKᵢ (MT2): 0.0692 - 0.17 nM | [2][3][4][5] |

| Cyclobutane-containing NMDA Receptor Antagonists | NMDA Receptor | Electrophysiology | More potent than D-AP5 | [6] |

| Cyclobutane-containing Peptidomimetics | Y₄ Receptor | Binding Assay | Selective for Y₄R | [2] |

| Sceptrin | Not specified | Antimicrobial Assay | Antimicrobial activity | [7] |

| Ageliferin | Somatostatin/VIP Receptors | Binding Assay | IC₅₀ (Somatostatin): 2.2 µMIC₅₀ (VIP): 19.2 µM | [4] |

Mechanism of Action and Signaling Pathways

To illustrate the mechanism of action of a drug containing a related cyclobutane-like moiety, we will focus on Tasimelteon, a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder. Although it contains a cyclopropyl (B3062369) group, its mechanism provides a clear example of how these rigid cyclic structures can interact with G-protein coupled receptors (GPCRs) to elicit a biological response.

Tasimelteon acts as a selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.[7][8] Activation of these receptors by melatonin (or an agonist like tasimelteon) influences the sleep-wake cycle.

Below is a diagram illustrating the signaling pathway initiated by the activation of melatonin receptors.

Experimental Protocol: Radioligand Binding Assay for Melatonin Receptors

-

Materials: Membranes from cells expressing human MT1 or MT2 receptors, 2-[¹²⁵I]-iodomelatonin (radioligand), unlabeled melatonin (for determining non-specific binding), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂), test compounds (cyclobutyl amino acid derivatives).

-

Procedure:

-

Incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the test compound in the binding buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled melatonin.

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9]

Future Directions and Conclusion

The discovery of naturally occurring cyclobutyl amino acids has paved the way for the development of a novel class of conformationally constrained building blocks for medicinal chemistry. Their incorporation into peptides and small molecules has been shown to impart favorable pharmacological properties, leading to the discovery of new therapeutic agents. Future research in this area will likely focus on the development of new and more efficient synthetic methodologies, the exploration of a wider range of biological targets, and a deeper understanding of the structure-activity relationships that govern their biological effects. The continued investigation of cyclobutyl amino acids holds great promise for the design and discovery of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. giffordbioscience.com [giffordbioscience.com]

In-Depth Technical Guide: Molecular Weight of (R)-2-Amino-3-cyclobutylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (R)-2-Amino-3-cyclobutylpropanoic acid, a derivative of the amino acid alanine. Understanding the precise molecular weight is fundamental for a range of applications in chemical research and drug development, including stoichiometric calculations, analytical method development, and mass spectrometry analysis.

Molecular Composition and Weight

The molecular formula for this compound is C₇H₁₃NO₂.[1][2][3] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the atomic weights of the elements in this compound and the calculation of its total molecular weight.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 7 | 12.011[4][5][6] | 84.077 |

| Hydrogen | H | 13 | 1.008[7][8][9] | 13.104 |

| Nitrogen | N | 1 | 14.007[10][11][12] | 14.007 |

| Oxygen | O | 2 | 15.999[13][14][15] | 31.998 |

| Total | 143.186 |

The calculated molecular weight of 143.186 amu is consistent with values found in chemical databases, which often list the monoisotopic mass or an average molecular weight.[1][2][3][16] For most laboratory applications, a value of 143.18 g/mol is utilized.

Experimental Determination of Molecular Weight

While the theoretical molecular weight is calculated from the molecular formula, it is experimentally verified using techniques such as mass spectrometry.

Experimental Protocol: Mass Spectrometry

Objective: To determine the mass-to-charge ratio (m/z) of this compound, confirming its molecular weight.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

Ionization: The sample solution is introduced into an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. In positive ion mode, the molecule is expected to be protonated, forming the ion [M+H]⁺.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus the m/z ratio.

-

Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule. For this compound, a prominent peak would be expected at an m/z value corresponding to its molecular weight plus the mass of a proton (approximately 1.007 amu).

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. adooq.com [adooq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. quora.com [quora.com]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 13. fiveable.me [fiveable.me]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Stereochemistry of 2-Amino-3-cyclobutylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-cyclobutylpropanoic acid, also known as 3-cyclobutylalanine, is a non-proteinogenic amino acid characterized by a cyclobutyl moiety attached to the β-carbon of an alanine (B10760859) backbone. The presence of two stereocenters, at the α-carbon (C2) and the β-carbon (the point of attachment of the cyclobutyl ring), gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). These stereoisomers can be grouped into two pairs of enantiomers (the syn and anti diastereomers). The distinct three-dimensional arrangement of these isomers can lead to significant differences in their biological activity, pharmacokinetic profiles, and incorporation into peptidomimetics, making their stereoselective synthesis and characterization a critical aspect of research and drug development.

This technical guide provides a comprehensive overview of the stereochemistry of 2-amino-3-cyclobutylpropanoic acid, including plausible methods for its stereoselective synthesis, separation, and characterization, based on established methodologies for analogous β-substituted amino acids.

Stereoselective Synthesis

The stereoselective synthesis of 2-amino-3-cyclobutylpropanoic acid presents a significant challenge due to the need to control the stereochemistry at two adjacent chiral centers. A plausible and effective strategy involves the use of a chiral precursor to establish the stereochemistry of the cyclobutyl group, followed by the introduction of the amino group with control over the α-carbon stereocenter. A hypothetical synthetic pathway, drawing from methodologies for similar β-substituted amino acids, is outlined below. This approach often utilizes chiral auxiliaries or asymmetric catalysis.

A potential synthetic route could commence from a chiral starting material such as (-)-verbenone (B192643) to establish the stereochemistry of the cyclobutane (B1203170) ring. The synthesis would proceed through a series of transformations to construct the amino acid backbone. Diastereoselective reactions, such as an asymmetric Strecker synthesis or the use of a chiral glycine (B1666218) enolate equivalent, could be employed to introduce the α-amino group with the desired stereochemistry.

Separation and Purification of Stereoisomers

The synthesis of 2-amino-3-cyclobutylpropanoic acid often results in a mixture of diastereomers (syn and anti), which can then be separated using standard chromatographic techniques such as flash column chromatography or preparative HPLC. The resolution of the enantiomers within each diastereomeric pair requires chiral separation methods. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical and preparative separation of enantiomers. This typically involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Common CSPs for the separation of amino acids include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., teicoplanin or vancomycin), and crown ethers. The choice of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.

Biological significance of non-proteinogenic amino acids

An In-Depth Technical Guide to the Biological Significance of Non-Proteinogenic Amino Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (NPAAs), a vast and structurally diverse class of molecules, are not encoded in the genetic code for protein synthesis but play critical roles in a myriad of biological processes.[1][2] Beyond their function as metabolic intermediates, they act as signaling molecules, neurotransmitters, and components of defense mechanisms.[1][3] Their unique structures and functionalities have made them indispensable tools in modern drug discovery, offering pathways to enhance the therapeutic properties of peptide-based drugs, such as stability, potency, and bioavailability.[1][4][5][6] This technical guide provides a comprehensive overview of the biological significance of key NPAAs, details the experimental protocols for their analysis, and explores their application in pharmaceutical development.

Introduction: Beyond the Canonical 20

While the 20 proteinogenic amino acids serve as the fundamental building blocks of proteins, nature's repertoire of amino acids is far more extensive, encompassing over 800 naturally occurring and thousands of synthetic NPAAs.[1][4] These compounds are integral to the metabolism of bacteria, fungi, plants, and animals.[4][7] Unlike their proteinogenic counterparts, NPAAs are not incorporated into polypeptide chains via ribosomal machinery.[1] Instead, they function as standalone molecules in diverse physiological roles or are incorporated into non-ribosomal peptides, which often have potent biological activities.[4] Their roles range from neurotransmission and metabolic regulation to serving as precursors for vital biomolecules.[2][8] In drug development, the incorporation of NPAAs into peptide therapeutics is a key strategy for overcoming the limitations of natural peptides, such as poor metabolic stability.[6]

Key Non-Proteinogenic Amino Acids and Their Biological Roles

Several NPAAs are central to mammalian physiology, participating in crucial metabolic and signaling pathways.

Gamma-Aminobutyric Acid (GABA): The Primary Inhibitory Neurotransmitter

Gamma-Aminobutyric Acid (GABA) is the main inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for reducing neuronal excitability.[8][9] It is synthesized primarily from the excitatory neurotransmitter glutamate (B1630785) through the action of the enzyme glutamate decarboxylase (GAD).[10] GABA exerts its effects by binding to two main classes of receptors: GABA-A (ionotropic) and GABA-B (metabotropic) receptors, which leads to the hyperpolarization of neurons and a reduction in the likelihood of firing.[9][11] Dysregulation of GABA signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy and anxiety.[9]

Ornithine and Citrulline: Essential Intermediates in the Urea (B33335) Cycle

Ornithine and citrulline are two NPAAs that are indispensable for the detoxification of ammonia (B1221849) in the liver via the urea cycle.[3][12] This metabolic pathway converts highly toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[12][13] The cycle involves both mitochondrial and cytosolic steps.[14] Ornithine acts as a carrier molecule that is regenerated with each turn of the cycle, while citrulline is synthesized in the mitochondria and transported to the cytosol for further reactions.[13][14][15]

D-Serine: A Key Modulator of Synaptic Plasticity

D-serine is a crucial co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[16][17][18] Its synthesis from L-serine is catalyzed by the enzyme serine racemase.[17] For a long time, glycine (B1666218) was considered the primary co-agonist, but evidence now indicates that D-serine is the dominant endogenous co-agonist in many brain regions, mediating NMDA receptor-dependent processes like learning and memory.[16][19] The "serine shuttle" hypothesis suggests a metabolic crosstalk between astrocytes and neurons to regulate the supply of D-serine at the synapse.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 3. cultivatorphytolab.com [cultivatorphytolab.com]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. β-Alanine in Cell Culture [merckmillipore.com]

- 8. omicsonline.org [omicsonline.org]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. GABA - Wikipedia [en.wikipedia.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. news-medical.net [news-medical.net]

- 14. 1. Basic Concept - The Urea Cycle - Hyperammonaemia [ssiem.org]

- 15. researchgate.net [researchgate.net]

- 16. Glia-derived D-serine controls NMDA receptor activity and synaptic memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Physicochemical Properties of (R)-2-Amino-3-cyclobutylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data and physicochemical properties of the non-proteinogenic amino acid, (R)-2-Amino-3-cyclobutylpropanoic acid. It also outlines a comprehensive experimental protocol for solubility determination, adaptable for this specific compound, and presents a logical workflow for such an analysis.

Physicochemical Properties

This compound, an alanine (B10760859) derivative, possesses a unique cyclobutyl moiety that influences its steric and electronic properties.[1][2] A summary of its key physicochemical parameters is presented in Table 1. The computed XLogP3-AA value of -1.4 suggests a hydrophilic nature, indicating a preference for aqueous environments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | MedChemExpress |

| Molecular Weight | 143.18 g/mol | MedChemExpress |

| CAS Number | 174266-00-3 | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Computed XLogP3-AA | -1.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The available data point for its solubility in water is summarized in Table 2. It is important to note that the specified conditions include the use of ultrasonication and heat, which were necessary to achieve this concentration. This suggests that the solubility at room temperature under standard conditions may be lower.

| Solvent | Concentration | Molar Equivalent | Conditions | Source |

| Water | 2 mg/mL | 13.97 mM | Ultrasonic and warming and heat to 60°C | MedChemExpress |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an amino acid like this compound. This protocol can be adapted for various solvents and temperatures.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent (e.g., deionized water, ethanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. For amino acids, this can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Using HPLC (Preferred Method):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered sample solution with a known factor to fall within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

-

Using UV-Vis Spectrophotometry (Alternative):

-

This method is suitable if the compound has a chromophore. A derivatization agent (e.g., ninhydrin) may be necessary for amino acids that do not absorb UV light.

-

Follow a similar procedure of creating a calibration curve with standards of known concentrations.

-

Measure the absorbance of the diluted, filtered sample.

-

Calculate the concentration from the calibration curve and account for the dilution.

-

-

-

Data Reporting:

-

Report the solubility in mg/mL and mM, specifying the solvent and the temperature at which the measurement was performed.

-

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for the experimental determination and analysis of the solubility of a novel amino acid derivative.

Caption: A general experimental workflow for determining the solubility of a novel amino acid derivative.

Biological Context

This compound is classified as an alanine derivative. While specific biological activities for this compound are not extensively documented, amino acid derivatives, in general, are known to have various physiological effects.[2] For instance, a structurally similar compound, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride, has been investigated as a potential neurotransmitter modulator that may influence glutamate (B1630785) receptors. This suggests that non-proteinogenic amino acids with cyclic side chains could be of interest in neurological research. However, further studies are required to determine the specific biological role, if any, of this compound.

References

(R)-2-Amino-3-cyclobutylpropanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic amino acid, specifically an alanine (B10760859) derivative with a cyclobutyl moiety attached to the beta-carbon. Its unique structural features make it a compound of interest in the fields of medicinal chemistry and drug discovery as a potential building block for novel therapeutic agents. This technical guide provides a summary of the currently available information on its chemical properties, with the caveat that detailed experimental protocols and comprehensive biological data are not extensively documented in publicly accessible literature.

Chemical and Physical Properties

This compound is a white to off-white solid. Key quantitative data regarding its chemical and physical properties are summarized in the table below.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 143.18 g/mol | [1][2][4] |

| CAS Number | 174266-00-3 | [1] |

| Appearance | Solid, White to off-white | [1] |

| Solubility | Water: 2 mg/mL (requires sonication and heating to 60°C) | [1] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |

Synthesis

Biological Activity and Mechanism of Action

The biological activity of this compound is not well-characterized in the public domain. It is broadly classified as an alanine derivative. Amino acid derivatives, as a class, have been investigated for a wide range of biological activities, including their potential use as ergogenic supplements that may influence anabolic hormone secretion and provide fuel during exercise.[1] However, no specific quantitative data (e.g., IC₅₀, Kᵢ, or EC₅₀ values) from biological assays for this compound have been reported.

There is currently no information available regarding the specific mechanism of action or any signaling pathways that this compound may modulate.

Experimental Protocols

Detailed experimental protocols for biological assays involving this compound are not available in the reviewed literature. For researchers interested in evaluating the biological activity of this compound, standard assays relevant to the anticipated target could be employed. For example, if investigating its potential as a neurotransmitter modulator, one might consider radioligand binding assays with various neurotransmitter receptors or functional assays measuring downstream signaling events.

Conclusion

This compound represents a chemical entity with potential for further exploration in drug discovery and development. Its cyclobutyl moiety offers a unique three-dimensional structure that may confer interesting pharmacological properties. However, a comprehensive understanding of its biological effects is hampered by the current lack of detailed experimental data. Further research is required to elucidate its synthesis, biological activity, and mechanism of action to fully assess its therapeutic potential.

Visualizations

As there is no available information on signaling pathways or detailed experimental workflows for this compound, diagrams cannot be generated at this time.

References

Function of (R)-2-Amino-3-cyclobutylpropanoic acid in vitro

In Vitro Function of (R)-2-Amino-3-cyclobutylpropanoic Acid: A Review of Available Information

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1. Introduction

This compound, also known as (R)-3-cyclobutylalanine, is a synthetic amino acid characterized by a cyclobutyl moiety attached to the β-carbon of an alanine (B10760859) backbone. The presence of the cyclobutyl ring introduces conformational constraints and lipophilicity compared to its parent amino acid, L-alanine. Such modifications are often employed in medicinal chemistry to enhance metabolic stability, modulate receptor affinity, or explore specific binding pockets of enzymes and receptors. Despite its synthesis being documented, its specific biological activities and mechanisms of action in vitro remain largely uncharacterized in publicly accessible scientific literature.

2. Potential In Vitro Activities: A Hypothetical Framework

Based on its structural similarity to natural amino acids and other synthetic amino acid derivatives, several potential in vitro functions of this compound can be postulated. These hypotheses provide a foundation for future experimental investigation.

-

Enzyme Inhibition: As an amino acid analog, it could act as a competitive or non-competitive inhibitor of enzymes that utilize natural amino acids as substrates. Key enzyme classes to investigate would include aminotransferases, decarboxylases, and ligases involved in amino acid metabolism.

-

Receptor Binding and Modulation: The compound could potentially interact with amino acid receptors or other receptors where amino acid-like moieties contribute to ligand binding. For instance, it has been suggested that structurally related compounds may modulate neurotransmitter receptors, such as glutamate (B1630785) receptors.

-

Cellular Signaling: By interacting with enzymes or receptors, this compound could modulate various intracellular signaling pathways. This could manifest as changes in second messenger levels (e.g., cAMP, Ca2+), phosphorylation states of signaling proteins, or gene expression profiles.

3. Proposed Experimental Protocols for In Vitro Characterization

To systematically evaluate the in vitro function of this compound, a tiered experimental approach is recommended. The following are detailed, albeit hypothetical, protocols for key experiments.

3.1. Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of selected enzymes involved in amino acid metabolism.

Example Target Enzyme: Alanine Transaminase (ALT)

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ALT is procured. A reaction mixture is prepared containing L-alanine and α-ketoglutarate in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., water or DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the ALT enzyme solution to each well.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate mixture (L-alanine and α-ketoglutarate).

-

The formation of pyruvate (B1213749) is monitored using a coupled reaction with lactate (B86563) dehydrogenase and NADH, measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis: The initial reaction rates are calculated. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3.2. Receptor Binding Assays

Objective: To assess the binding affinity of this compound to specific receptors, for example, glutamate receptors.

Example Target Receptor: NMDA Receptor (Glycine Site)

Methodology:

-

Membrane Preparation: Cell membranes expressing the human NMDA receptor are prepared from a stable cell line.

-

Radioligand: [³H]-Glycine or a suitable antagonist radioligand for the glycine (B1666218) binding site is used.

-

Binding Assay:

-

In a 96-well filter plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound (competitor).

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., glycine).

-

The incubation is carried out at room temperature for a defined period to reach equilibrium.

-

The bound radioligand is separated from the unbound by rapid filtration, and the radioactivity retained on the filter is measured by liquid scintillation counting.

-

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

3.3. Cell-Based Functional Assays

Objective: To evaluate the effect of this compound on cellular signaling pathways.

Example Pathway: cAMP Signaling Pathway

Methodology:

-

Cell Culture: A suitable cell line expressing a G-protein coupled receptor (GPCR) that might be a target (e.g., a metabotropic glutamate receptor) is cultured.

-

Assay Principle: A competitive immunoassay, such as a LANCE® Ultra cAMP kit, is used to measure intracellular cAMP levels.

-

Assay Procedure:

-

Cells are seeded in a 384-well plate and incubated overnight.

-

The cells are then treated with varying concentrations of this compound in the presence or absence of a known agonist for the target receptor.

-

After incubation, the cells are lysed, and the cAMP levels are measured according to the manufacturer's protocol using a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis: The effect of the compound on basal and agonist-stimulated cAMP levels is determined. EC50 (for agonistic activity) or IC50 (for antagonistic activity) values are calculated from dose-response curves.

4. Data Presentation

As no quantitative data is currently available, the following tables are presented as templates for organizing future experimental results.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | Inhibition Type |

| Alanine Transaminase | [Value] | [Competitive/Non-competitive/Uncompetitive] |

| Aspartate Transaminase | [Value] | [Competitive/Non-competitive/Uncompetitive] |

| Glutamate Decarboxylase | [Value] | [Competitive/Non-competitive/Uncompetitive] |

Table 2: Hypothetical Receptor Binding Data for this compound

| Receptor Target | Radioligand | Ki (µM) |

| NMDA (Glycine Site) | [³H]-Glycine | [Value] |

| AMPA | [³H]-AMPA | [Value] |

| Kainate | [³H]-Kainate | [Value] |

Table 3: Hypothetical Cell-Based Assay Data for this compound

| Assay | Cell Line | Agonist/Antagonist | EC50/IC50 (µM) |

| cAMP Accumulation | HEK293-mGluR2 | Agonist | [Value] |

| Intracellular Ca2+ Flux | CHO-K1-mGluR1 | Antagonist | [Value] |

| ERK Phosphorylation | PC-12 | Agonist | [Value] |

5. Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and a hypothetical signaling pathway that could be modulated by this compound.

Caption: Workflow for an in vitro enzyme inhibition assay.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Hypothetical modulation of a GPCR signaling pathway.